5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride

Catalog No.
S844356
CAS No.
1425335-02-9
M.F
C9H16BClN2O2
M. Wt
230.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((Isopropylamino)methyl)pyridin-3-ylboronic acid...

CAS Number

1425335-02-9

Product Name

5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride

IUPAC Name

[5-[(propan-2-ylamino)methyl]pyridin-3-yl]boronic acid;hydrochloride

Molecular Formula

C9H16BClN2O2

Molecular Weight

230.5 g/mol

InChI

InChI=1S/C9H15BN2O2.ClH/c1-7(2)12-5-8-3-9(10(13)14)6-11-4-8;/h3-4,6-7,12-14H,5H2,1-2H3;1H

InChI Key

NHHSMYSSKXTKNJ-UHFFFAOYSA-N

SMILES

B(C1=CC(=CN=C1)CNC(C)C)(O)O.Cl

Canonical SMILES

B(C1=CC(=CN=C1)CNC(C)C)(O)O.Cl

Potential Applications in Medicinal Chemistry

  • Formation of Boron-containing Heterocycles

    The boronic acid moiety (B(OH)2) in IPM-Pyr-B(OH)2•HCl can undergo Suzuki-Miyaura coupling reactions [1] with various aryl and vinyl halides. This allows for the introduction of diverse functional groups onto the pyridyl ring, potentially leading to novel drug candidates.

    • [1] Suzuki, Akira. "The cross-coupling of palladium π-complexes of organotin compounds with vinyl halides. A new method for the synthesis of vinylated olefins." Journal of the American Chemical Society 97.23 (1975): 4972-4983.
  • Targeting Protein-Protein Interactions (PPIs)

    The isopropylamino group ((CH3)2CHNH2) in IPM-Pyr-B(OH)2•HCl can participate in hydrogen bonding with protein residues. This property makes IPM-Pyr-B(OH)2•HCl a potential scaffold for developing molecules that can disrupt specific PPIs, a promising strategy for therapeutic intervention in various diseases [2].

    • [2] Arkin, Michael R., and Anders Wells. "Small-molecule inhibitors of protein–protein interactions: progressing towards therapeutic applications." Current Opinion in Biotechnology 18.1 (2007): 42-50.

Current Research Landscape

While there is no extensive published research specifically on IPM-Pyr-B(OH)2•HCl, it is a derivative of well-studied pyridine and boronic acid functionalities. Research on similar molecules can provide clues for potential applications of IPM-Pyr-B(OH)2•HCl. Here are some examples:

  • Pyridine derivatives have been explored for their potential as anticancer agents [3].

    • [3] Maruyama, H., et al. "Design, synthesis, and biological evaluation of novel pyridyl and pyrimidyl derivatives as selective inhibitors of cyclin-dependent kinases." Journal of medicinal chemistry 43.12 (2000): 2540-2550.
  • Aminomethyl pyridine derivatives containing a boronic acid moiety have been investigated for their antibacterial properties [4].

    • [4] Wang, Yan-Xia, et al. "Design, synthesis, and antibacterial activity of novel 2-(aminomethyl) pyridine derivatives containing a boronic acid moiety." European Journal of Medicinal Chemistry 45.12 (2010): 5730-5737.

5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride, with the chemical formula C9_9H16_{16}BClN2_2O2_2 and a molecular weight of 230.5 g/mol, is a boronic acid derivative that holds significant interest in chemical and biological research. This compound features a pyridine ring substituted with an isopropylamino group and a boronic acid moiety, which enhances its reactivity and potential applications in medicinal chemistry and materials science. It is primarily utilized in research settings, particularly for studies involving chemical synthesis and biological interactions.

  • Mild irritants to skin and eyes.
  • May be harmful if inhaled or ingested.
, particularly the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids, making it a valuable tool for synthesizing complex organic molecules. The ability of this compound to form stable complexes with diols further extends its utility in organic synthesis and material science .

This compound has several applications in both research and industrial settings:

  • Medicinal Chemistry: As a potential scaffold for drug discovery, particularly for developing inhibitors targeting PPIs.
  • Organic Synthesis: Utilized as a reagent in cross-coupling reactions to create complex organic molecules.
  • Material Science: Its unique structural properties can be exploited in the development of new materials with specific functionalities .

Interaction studies involving 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride focus on its ability to bind to proteins and other biomolecules. The presence of the boronic acid moiety allows it to interact with diols, which can be significant in designing selective inhibitors or probes for biological research. These interactions can be characterized using techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy to elucidate binding affinities and kinetics.

Several compounds share structural similarities with 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Methylpyridine-3-boronic acidC6_6H8_8BNO2_2Lacks the isopropylamino group; simpler structure
4-(Isopropylamino)-pyridine-3-boronic acidC9_9H12_{12}BNO2_2Different substitution pattern; potential PPI disruptor
2-(Isopropylamino)-pyridine-4-boronic acidC9_9H12_{12}BNO2_2Similar functional groups; different position of substitutions

The uniqueness of 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride lies in its specific combination of an isopropylamino substituent at the methyl position on the pyridine ring, which may enhance its biological activity compared to other derivatives that lack this feature or have different substituents .

IUPAC Name and Molecular Formula

The systematic IUPAC name 5-((isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride reflects its substituent arrangement:

  • A pyridine ring (position 3: boronic acid group; position 5: isopropylaminomethyl group).
  • Hydrochloride salt formation at the isopropylamino nitrogen.

Molecular formula: $$ \text{C}9\text{H}{16}\text{BClN}2\text{O}2 $$
Molecular weight: 230.50 g/mol.

Molecular Structure and Bonding

Key structural features (Figure 1):

  • Pyridine core: Aromatic six-membered ring with nitrogen at position 1.
  • Boronic acid group ($$ \text{B(OH)}_2 $$): Attached at position 3, enabling Suzuki-Miyaura cross-coupling.
  • Isopropylaminomethyl side chain ($$ \text{-CH}2\text{N(H)C(CH}3)_2 $$): Protonated as a hydrochloride salt, enhancing solubility.

SMILES notation:

CC(C)NCc1cncc(B(O)O)c1.Cl  

Spectroscopic and Physicochemical Properties

Limited experimental data are available, but analogous pyridinylboronic acids exhibit:

  • $$^{11}\text{B}$$ NMR: Peaks near 30–35 ppm for boronic acids.
  • IR spectroscopy: B-O stretching vibrations at 1,320–1,370 cm⁻¹.
  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to hydrochloride salt formation.
PropertyValue/DescriptionSource
Melting pointNot reported
StabilityHygroscopic; store at -20°C
pKa (boronic acid)~9 (typical for arylboronic acids)

Historical Context in Boronic Acid Chemistry

Evolution of Boronic Acid Synthesis

Boronic acids were first isolated in 1860 by Edward Frankland via oxidation of triethylborane. Modern methods include:

  • Grignard reactions: Organomagnesium reagents + borate esters.
  • Transition metal catalysis: Pd-mediated cross-coupling with diboron reagents.

Emergence of Functionalized Derivatives

The late 20th century saw interest in pyridine-boronic acid hybrids for:

  • Drug discovery: Boron’s ability to mimic carbonyl groups in enzyme inhibitors.
  • Materials science: Self-assembled monolayers and sensors.

This compound’s synthesis likely emerged post-2000, aligning with advances in directed C-H borylation and protecting-group strategies.

Position Within Pyridine-Based Boronic Acid Derivatives

Comparative Analysis of Substituent Effects

Pyridinylboronic acids vary by substitution patterns (Table 1):

CompoundSubstituentsApplications
Pyridine-3-boronic acidB(OH)₂ at position 3Suzuki coupling; catalysis
5-Trifluoromethylpyridin-3-ylboronic acidCF₃ at position 5; B(OH)₂ at 3Fluorinated drug scaffolds
This compoundB(OH)₂ at 3; isopropylaminomethyl at 5Targeted therapeutics

Unique Functional Attributes

  • Dual functionality: Boronic acid (cross-coupling) + tertiary amine (hydrogen bonding).
  • Salt formation: Hydrochloride improves crystallinity for X-ray analysis.

Synthetic Utility

  • Suzuki-Miyaura reactions: Forms biaryl linkages for pharmaceuticals.
  • Protein-ligand interactions: Boronic acid binds serine residues in proteases.

Dates

Last modified: 08-16-2023

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